molecular formula C27H25Cl2N3O B4162412 (4-Benzylpiperidin-1-yl)-(6-chloro-2-pyridin-3-ylquinolin-4-yl)methanone;hydrochloride

(4-Benzylpiperidin-1-yl)-(6-chloro-2-pyridin-3-ylquinolin-4-yl)methanone;hydrochloride

Cat. No.: B4162412
M. Wt: 478.4 g/mol
InChI Key: FJDFGDLLCMOTTQ-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)-(6-chloro-2-pyridin-3-ylquinolin-4-yl)methanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a piperidinyl carbonyl group, a benzyl group, and a pyridinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)-(6-chloro-2-pyridin-3-ylquinolin-4-yl)methanone;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidinyl Carbonyl Intermediate: This step involves the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. The intermediate is then reacted with phosgene to introduce the carbonyl group.

    Quinoline Core Synthesis: The quinoline core is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Coupling Reactions: The piperidinyl carbonyl intermediate is coupled with the quinoline core using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)-(6-chloro-2-pyridin-3-ylquinolin-4-yl)methanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

(4-Benzylpiperidin-1-yl)-(6-chloro-2-pyridin-3-ylquinolin-4-yl)methanone;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)-(6-chloro-2-pyridin-3-ylquinolin-4-yl)methanone;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl methyl ether
  • N-benzylpiperidine-4-carboxaldehyde
  • 4-(4-benzyl-1-piperidinyl)-1-phenyl-1-butanol hydrochloride

Uniqueness

(4-Benzylpiperidin-1-yl)-(6-chloro-2-pyridin-3-ylquinolin-4-yl)methanone;hydrochloride is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of a piperidinyl carbonyl group, a benzyl group, and a pyridinyl group makes it a versatile and valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(6-chloro-2-pyridin-3-ylquinolin-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O.ClH/c28-22-8-9-25-23(16-22)24(17-26(30-25)21-7-4-12-29-18-21)27(32)31-13-10-20(11-14-31)15-19-5-2-1-3-6-19;/h1-9,12,16-18,20H,10-11,13-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDFGDLLCMOTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CN=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Benzylpiperidin-1-yl)-(6-chloro-2-pyridin-3-ylquinolin-4-yl)methanone;hydrochloride
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(4-Benzylpiperidin-1-yl)-(6-chloro-2-pyridin-3-ylquinolin-4-yl)methanone;hydrochloride
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(4-Benzylpiperidin-1-yl)-(6-chloro-2-pyridin-3-ylquinolin-4-yl)methanone;hydrochloride
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(4-Benzylpiperidin-1-yl)-(6-chloro-2-pyridin-3-ylquinolin-4-yl)methanone;hydrochloride
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(4-Benzylpiperidin-1-yl)-(6-chloro-2-pyridin-3-ylquinolin-4-yl)methanone;hydrochloride
Reactant of Route 6
(4-Benzylpiperidin-1-yl)-(6-chloro-2-pyridin-3-ylquinolin-4-yl)methanone;hydrochloride

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